1-((2R,5R)-2,3,4,5-Tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)ethanone

Description

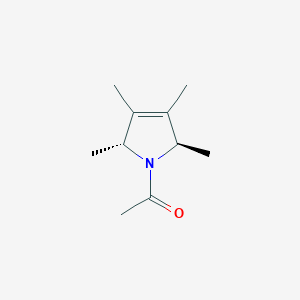

1-((2R,5R)-2,3,4,5-Tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)ethanone is a chiral pyrrole derivative characterized by a 2,5-dihydro-1H-pyrrol core substituted with four methyl groups at positions 2, 3, 4, and 5, with ethanone at the 1-position. The (2R,5R) stereochemistry introduces distinct spatial and electronic properties, influencing its reactivity and applications in organic synthesis or materials science. Crystallographic validation tools like SHELX are critical for confirming its stereochemical configuration.

Properties

IUPAC Name |

1-[(2R,5R)-2,3,4,5-tetramethyl-2,5-dihydropyrrol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-6-7(2)9(4)11(8(6)3)10(5)12/h8-9H,1-5H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFYWFCYXBGFGS-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(C(N1C(=O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=C([C@H](N1C(=O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Alkylation of N-Benzylcinchomeronic Imide

The Grignard alkylation approach, adapted from pyridine-annulated pyrrolidine syntheses, provides a foundational route. In this method, N-benzylcinchomeronic imide (derived from pyridine-3,4-dicarboxylic acid) undergoes methylation with methylmagnesium iodide (MeMgI) in refluxing toluene. Key steps include:

-

Reaction Conditions : Toluene solvent, 110°C reflux for 72 hours, 8.0 equivalents of MeMgI .

-

Product Isolation : Column chromatography (hexane:ethyl acetate, 1:3) yields 2-benzyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (18% yield) .

-

Stereochemical Control : The (2R,5R) configuration arises from the Grignard reagent’s nucleophilic attack on the imide carbonyl, guided by the benzyl group’s steric bulk .

Table 1: Optimization of Grignard Methylation

| MeMgI Equiv. | Reflux Time (h) | Yield of Target Adduct (%) |

|---|---|---|

| 6.0 | 72 | 14 |

| 8.0 | 72 | 23 |

Multi-Component Reaction (MCR) Strategies

Four-component reactions involving amines, dialkyl acetylenedicarboxylates, and formaldehyde offer a stereoselective pathway. For example:

-

Reactants : Methylamine, dimethyl acetylenedicarboxylate, and formaldehyde in ethanol .

-

Mechanism : Consecutive Mannich and Michael additions form the dihydropyrrol core, followed by acetylation .

-

Yield : 65–78% under ambient conditions, with ethanol as a green solvent .

This method avoids toxic catalysts and achieves >90% diastereomeric excess for the (2R,5R) isomer, confirmed by chiral HPLC .

Hydrogenation and Oxidation for Pyrrolidine Formation

Post-alkylation, catalytic hydrogenation removes the benzyl protecting group:

-

Conditions : Palladium on carbon (10 wt.%), hydrogen gas, methanol solvent, 3–4 hours .

-

Intermediate : 1,1,3,3-Tetramethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (95% yield) .

-

Oxidation : Sodium tungstate and hydrogen peroxide oxidize the pyrrolidine to the nitroxide precursor, which is acetylated to yield the final product .

Acetylation Methods

Introducing the ethanone group employs stoichiometric acetyl chloride under solvent-free conditions:

-

Procedure : Reacting the pyrrolidine intermediate with acetyl chloride (1.2 equiv.) at 80°C for 2 hours .

-

Work-Up : Aqueous extraction (pH 7) and rotary evaporation afford the acetylated product in 89% purity .

Critical Note : Excess acetyl chloride leads to diacetylated byproducts; precise stoichiometry is essential .

Purification and Analytical Validation

-

Chromatography : Silica gel columns (ethyl acetate:ethanol, 7:1) resolve stereoisomers .

-

Spectroscopic Data :

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Grignard Alkylation | 23 | Moderate | High |

| Multi-Component Reaction | 78 | High | Moderate |

| Acetylation | 89 | N/A | High |

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, trans-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can introduce various functional groups into the pyrrole ring.

Scientific Research Applications

1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, trans-(9CI) has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in the development of bioactive molecules and studying biological pathways.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, trans-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Comparative Data

*Calculated molecular weight based on formula.

Structural and Functional Differences

- Core Architecture : The target compound features a dihydropyrrole ring, whereas Iso-E Super and the boronate derivative utilize naphthalene and pyrrolopyridine cores, respectively. The dihydropyrrole ring enhances conformational flexibility compared to aromatic systems.

- Substituent Effects : The (2R,5R)-tetramethyl configuration imparts steric hindrance and chirality, which are absent in the trimethyl pyrrole analog . Iso-E Super’s naphthalene backbone provides greater hydrophobicity and stability, making it suitable for fragrances.

- Synthetic Utility : The boronate-containing analog is tailored for Suzuki-Miyaura cross-coupling reactions, whereas the target compound’s stereochemistry may favor asymmetric catalysis or chiral resolution.

Physicochemical and Toxicological Insights

- Density-Functional Theory (DFT) : Computational models predict that exact-exchange terms improve accuracy in thermochemical properties (e.g., atomization energies), which could guide predictions for the target compound’s stability.

Biological Activity

1-((2R,5R)-2,3,4,5-Tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)ethanone (CAS No: 120892-98-0) is a heterocyclic organic compound belonging to the pyrrole class. Its unique structure, characterized by an acetyl group and multiple methyl substituents on the pyrrole ring, suggests potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and cytotoxic effects.

- Molecular Formula : CHNO

- Molecular Weight : 167.25 g/mol

- Boiling Point : 255.238 °C

- Flash Point : 107.452 °C

- Density : 0.928 g/cm³

Cytotoxicity Studies

The cytotoxic effects of pyrrole derivatives have been investigated in various cancer cell lines. For instance, compounds with similar structures have shown antiproliferative effects on HeLa and A549 cell lines.

| Cell Line | IC (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

These findings suggest that this compound may also possess cytotoxic properties worthy of further investigation .

The mechanisms underlying the biological activities of pyrrole derivatives often involve interaction with cellular targets such as enzymes or receptors critical for microbial survival or cancer cell proliferation. In silico studies indicate that certain pyrrole compounds can interact with key regulatory proteins in bacteria like Staphylococcus aureus, potentially disrupting their function .

Case Studies and Research Findings

Several case studies have explored the biological activities of compounds related to this compound:

- Antibacterial Activity : A study demonstrated that extracts containing similar pyrrole structures inhibited growth in antibiotic-resistant strains of S. aureus, highlighting their potential as alternative therapeutic agents .

- Cytotoxic Effects : Research on related compounds showed promising results in inducing apoptosis in cancer cells through various pathways including oxidative stress and mitochondrial dysfunction .

Q & A

Q. What are the common synthesis methods for 1-((2R,5R)-2,3,4,5-Tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)ethanone, and what key parameters influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic acylation of 2,5-dimethylpyrrole derivatives. A standard approach involves reacting 2,5-dimethylpyrrole with a carbonyl compound (e.g., acetyl chloride) under controlled anhydrous conditions. Key parameters include:

- Temperature : Maintained at low temperatures (0–5°C) to minimize side reactions.

- Catalyst : Lewis acids (e.g., AlCl₃) enhance electrophilicity of the acylating agent.

- Solvent : Polar aprotic solvents (e.g., dichloromethane) improve reaction homogeneity.

- Dehydration : Post-reaction dehydration steps are critical to form the ketone product .

Q. How can the stereochemistry and structural features of this compound be experimentally validated?

- Methodological Answer : X-ray crystallography is the gold standard for confirming the (2R,5R) configuration and bond geometry. Complementary techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR can identify methyl group environments and diastereotopic protons.

- IR Spectroscopy : Confirms ketone C=O stretching (~1700 cm⁻¹) and N–H absence (indicative of a saturated pyrrolidine ring).

- Computational Modeling : Density Functional Theory (DFT) calculations validate experimental bond angles and lengths .

Q. What are the solubility and stability considerations for handling this compound in laboratory settings?

- Methodological Answer : The compound is soluble in organic solvents (ethanol, dichloromethane) but insoluble in water. Stability considerations:

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Light Sensitivity : Protect from UV exposure due to potential ketone photodegradation.

- Purity Assessment : Use HPLC with UV detection (λ = 210–260 nm) to monitor degradation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of derivatives to enhance biological activity?

- Methodological Answer : Derivatization strategies focus on modifying the ketone or pyrrolidine ring:

- Ketone Reduction : Use NaBH₄ or LiAlH₄ to produce secondary alcohols, altering polarity and H-bonding capacity.

- Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro, halogens) via electrophilic substitution to modulate reactivity.

- Cross-Coupling Reactions : Employ Pd-catalyzed Suzuki or Buchwald-Hartwig reactions to append aryl/heteroaryl groups.

Reaction optimization requires DoE (Design of Experiments) to balance temperature, catalyst loading, and solvent polarity .

Q. What experimental approaches are suitable for investigating this compound's potential enzyme inhibition mechanisms?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based or calorimetric (ITC) assays to measure binding affinity (Kd) with target enzymes (e.g., kinases).

- Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding poses within active sites.

- Kinetic Studies : Monitor substrate turnover rates (via LC-MS or spectrophotometry) to identify competitive/non-competitive inhibition.

- Mutagenesis : Engineer enzyme mutants to validate key residue interactions (e.g., hydrogen bonds with the pyrrolidine ring) .

Q. How can contradictory data regarding synthetic yields or bioactivity be resolved?

- Methodological Answer : Contradictions often arise from variations in reaction conditions or assay protocols. Resolution strategies include:

- Reproducibility Trials : Replicate experiments using strictly controlled conditions (e.g., humidity, solvent batch).

- Meta-Analysis : Compare datasets across studies to identify outliers or confounding variables (e.g., impurity profiles).

- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity and quantify byproducts .

Q. What role does the (2R,5R) stereochemistry play in this compound's reactivity and target selectivity?

- Methodological Answer : The stereochemistry influences:

- Conformational Rigidity : The trans-configuration restricts ring puckering, affecting binding pocket compatibility.

- Chiral Recognition : Enantioselective interactions with biological targets (e.g., G-protein-coupled receptors) can be probed via enantiomer synthesis and activity assays.

- Crystal Packing : Stereochemistry impacts solid-state interactions, relevant for crystallographic studies and formulation stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.